molecular formula C19H21ClN2O B11412466 1-[4-(4-chlorophenoxy)butyl]-2-ethyl-1H-benzimidazole

1-[4-(4-chlorophenoxy)butyl]-2-ethyl-1H-benzimidazole

Cat. No.: B11412466
M. Wt: 328.8 g/mol
InChI Key: DEBHVKFZPPFSIG-UHFFFAOYSA-N
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Description

1-[4-(4-chlorophenoxy)butyl]-2-ethyl-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chlorophenoxy group attached to a butyl chain, which is further connected to a benzodiazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-chlorophenoxy)butyl]-2-ethyl-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with butyl bromide in the presence of a base such as potassium carbonate to form 4-(4-chlorophenoxy)butane.

    Coupling with Benzodiazole: The intermediate is then coupled with 2-ethyl-1H-1,3-benzodiazole under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-chlorophenoxy)butyl]-2-ethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

1-[4-(4-chlorophenoxy)butyl]-2-ethyl-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenoxy)butyl]-2-ethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2-chlorophenoxy)butyl]imidazole: Another compound with a similar structure but different biological activities.

    tert-Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate: A related compound used in medicinal chemistry.

Uniqueness

1-[4-(4-chlorophenoxy)butyl]-2-ethyl-1H-1,3-benzodiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenoxy group with a benzodiazole ring system makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8 g/mol

IUPAC Name

1-[4-(4-chlorophenoxy)butyl]-2-ethylbenzimidazole

InChI

InChI=1S/C19H21ClN2O/c1-2-19-21-17-7-3-4-8-18(17)22(19)13-5-6-14-23-16-11-9-15(20)10-12-16/h3-4,7-12H,2,5-6,13-14H2,1H3

InChI Key

DEBHVKFZPPFSIG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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